molecular formula C22H28FN3O4 B2669982 N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide CAS No. 898441-64-0

N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide

Cat. No. B2669982
CAS RN: 898441-64-0
M. Wt: 417.481
InChI Key: NHTDVSMTYQQGCZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include two ethyl groups attached to a nitrogen (N,N-diethyl), a piperazine ring (piperazin-1-yl), a fluorophenyl group (2-fluorophenyl), and a pyran ring with a ketone group (4-oxopyran). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyran ring suggests that this compound could have a rigid and planar structure. The fluorophenyl group could introduce some electronic and steric effects that influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases, and the ketone group can undergo reactions like reduction and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ketone could make this compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Drug Development

Research on compounds structurally related to N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide focuses on the synthesis of drugs with potential therapeutic applications. For instance, studies have detailed the synthesis of flunarizine, a drug used for treating migraines, dizziness, and epilepsy, showcasing the importance of specific chemical structures in drug development and their therapeutic efficacy (Shakhmaev et al., 2016). Similarly, research into oxazolidinone antibacterial agents, such as U-100592 and U-100766, highlights the role of novel compounds in addressing antimicrobial resistance, a crucial aspect of modern medicine (Zurenko et al., 1996).

Antimicrobial Activity

The development of isoxazolinyl oxazolidinones and their evaluation against resistant bacterial strains underlines the continuous search for new antimicrobials capable of overcoming existing drug resistance mechanisms. These efforts are critical in addressing the growing challenge of bacterial infections resistant to current treatments (Varshney et al., 2009).

Biological Activity and Compound Interactions

The exploration of cinnamide derivatives for anti-ischemic activity demonstrates the broader interest in discovering compounds with potential benefits in treating neurological conditions. These studies contribute to our understanding of how specific chemical structures can influence biological activity and offer protective effects against conditions such as cerebral infarction (Zhong et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. For instance, compounds containing a piperazine ring are known to interact with various receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the way it is handled and stored. Proper safety measures should be taken when working with this compound to prevent exposure and minimize risks .

Future Directions

Future research on this compound could focus on exploring its potential applications, for example in medicine or materials science. Studies could also be conducted to better understand its properties and reactivity .

properties

IUPAC Name

N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-17(13-20(21)27)14-24-9-11-26(12-10-24)19-8-6-5-7-18(19)23/h5-8,13,15H,3-4,9-12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDVSMTYQQGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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